molecular formula C15H11F6N3O3S B12759710 Benzamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-(trifluoromethyl)- CAS No. 141284-20-0

Benzamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-(trifluoromethyl)-

Cat. No.: B12759710
CAS No.: 141284-20-0
M. Wt: 427.3 g/mol
InChI Key: MUOWIDVDOSRPCZ-UHFFFAOYSA-N
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Description

Benzamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-(trifluoromethyl)- is a complex organic compound featuring a benzamide core with multiple functional groups, including a trifluoromethyl group and a methylsulfonylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-(trifluoromethyl)- typically involves multiple steps, starting from readily available precursors. The key steps often include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Benzamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-(trifluoromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the methylsulfonylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both trifluoromethyl and methylsulfonylamino groups enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

141284-20-0

Molecular Formula

C15H11F6N3O3S

Molecular Weight

427.3 g/mol

IUPAC Name

N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H11F6N3O3S/c1-28(26,27)24-12-11(6-10(7-22-12)15(19,20)21)23-13(25)8-3-2-4-9(5-8)14(16,17)18/h2-7H,1H3,(H,22,24)(H,23,25)

InChI Key

MUOWIDVDOSRPCZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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